High-Yield Scalability: A 79.6% Overall Process Yield at 180 g/Batch Scale
While many lab-scale intermediates fail during pilot-plant scale-up due to exothermic or purity issues, a 2023 process chemistry study demonstrated robust scalability specifically for 3-Methyl-6-nitro-1H-indazole. The compound was successfully synthesized at a 180 g/batch scale, achieving an overall process yield of 79.6% from 2-ethylaniline [1]. This yield represents an improvement over previously reported lab-scale methods (~10 g/batch) [2].
| Evidence Dimension | Synthetic Process Yield |
|---|---|
| Target Compound Data | 79.6% overall yield |
| Comparator Or Baseline | Previously reported lab-scale synthesis (~10 g/batch) |
| Quantified Difference | Yield improvement not explicitly quantified but contextualized with 18-fold scale increase |
| Conditions | Synthesis from 2-ethylaniline via nitration and diazotization/cyclization, optimized for 180 g/batch scale. |
Why This Matters
This quantifies the compound's readiness for industrial procurement; it is not merely a catalog entry but a validated, scalable intermediate with proven, high-yielding process conditions, reducing failure risk during internal scale-up campaigns.
- [1] Bui Thi Thanh Cham et al. Process of Preparing 3-methyl-6-nitro-1H-indazole by Scale of 180 g/batch as an Important Intermediate for the Preparation of Pazopanib. VNU Journal of Science: Medical and Pharmaceutical Sciences, 2023. View Source
- [2] Nguyen Van Hai et al. (Referenced within Bui Thi Thanh Cham 2023). Previous laboratory scale work (approx. 10 g/batch). View Source
